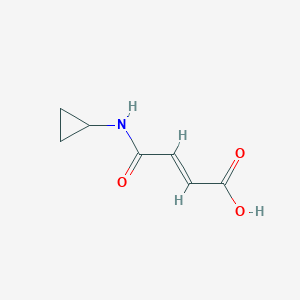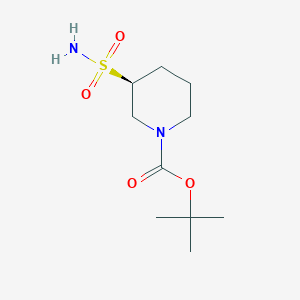
Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate” often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs can be used as starting materials in various synthesis processes, such as dipeptide synthesis .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Amines
Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate plays a significant role in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, derived from tert-butanesulfinamide, act as versatile intermediates for this purpose. The tert-butanesulfinyl group not only activates the imines for the addition of various nucleophiles but also serves as a chiral directing group. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. These compounds are crucial in medicinal chemistry for the development of new drugs and understanding biological processes (Ellman, Owens, & Tang, 2002).
Catalytic Activity in Asymmetric Reactions
Another significant application is in catalytic asymmetric reactions. Axially chiral dicarboxylic acid, developed from tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate, has shown remarkable catalytic activity in asymmetric Mannich-type reactions. This catalytic system has demonstrated its versatility by achieving high enantioselectivities in the synthesis of chiral β-amino phosphonates and β-amino sulfones. The unique internal hydrogen bonding of the axially chiral dicarboxylic acid plays a crucial role in its acidity and catalytic efficiency, making it an invaluable tool in organic synthesis (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).
Novel Precatalyst for Sulfenate Anions
Tert-butyl phenyl sulfoxide, derived from tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate, has been used as a traceless precatalyst for generating sulfenate anions. This approach has facilitated the coupling of benzyl halides to trans-stilbenes, showcasing the compound's utility in simplifying product isolation and enhancing the purity of synthetic reactions. The development of such precatalysts is crucial for advancing synthetic methodologies and creating more efficient chemical processes (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).
Chemical Synthesis and Organic Transformations
The compound has been employed in various synthetic applications, such as palladium-catalyzed coupling reactions, kinetic resolution of racemic carboxylic acids, and one-pot esterification and Ritter reactions. These applications highlight its versatility in facilitating a range of chemical transformations, including the synthesis of protected 1,2-amino alcohols and the efficient preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs. The ability to manipulate this compound in chemical synthesis underscores its value in the development of novel organic compounds and materials (Wustrow & Wise, 1991); (Ishihara, Kosugi, Umemura, & Sakakura, 2008); (Dawar, Raju, & Ramakrishna, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXXNCYVUUIURI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

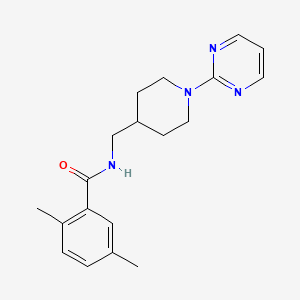
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile](/img/structure/B2691335.png)
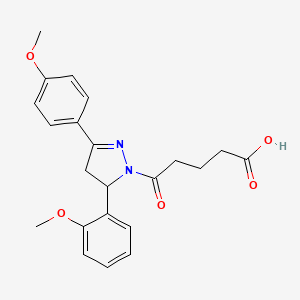
![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2691339.png)
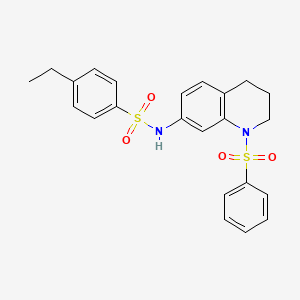
![2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2691342.png)
![[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2691344.png)
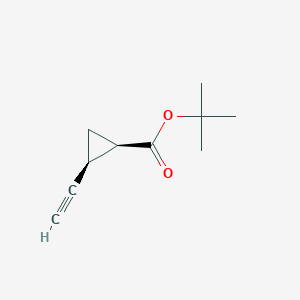
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)
![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2691347.png)
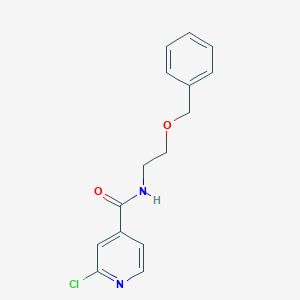
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691349.png)

